2-Fluoro-4-iodopyrimidine
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Overview
Description
“2-Fluoro-4-iodopyrimidine” is a chemical compound with the molecular formula C4H2FIN2 . It is a pyrimidine derivative that contains a fluorine atom and an iodine atom .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodopyrimidine consists of a pyrimidine ring with a fluorine atom attached at the 2-position and an iodine atom at the 4-position . The average mass of the molecule is 222.987 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-iodopyrimidine include a density of 2.0±0.1 g/cm3, a boiling point of 223.0±20.0 °C at 760 mmHg, and a flash point of 88.6±21.8 °C . The compound has one hydrogen bond acceptor and no hydrogen bond donors .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of compounds like 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, which have potential applications as anti-tumor and anti-viral drugs, involves 2-fluoro-4-iodopyrimidine derivatives. These compounds are characterized by NMR spectra and X-ray single-crystal diffraction, indicating their significance in drug design and development (Li, Xiao, & Yang, 2014).
Novel Nucleoside Synthesis
- Novel 1′-Homo-N-2′-Deoxy-α-Nucleosides : A series of novel 1′-homo-N-2′-deoxy-α-nucleosides, including 5-fluoro and 5-iodopyrimidine analogs, have been synthesized. These compounds show potential for antiviral (HIV-1 and HBV) and cytotoxic activities, highlighting the role of 2-fluoro-4-iodopyrimidine in creating new nucleoside analogs with significant biological activity (Carnero et al., 2020).
Chemical Reactions and Synthesis
- Silyl-Mediated Halogen/Halogen Displacement : Involvement of 2-fluoro-4-iodopyrimidine in silyl-mediated halogen/halogen displacement reactions has been observed. This process is important for understanding the chemical behavior of such compounds and their potential use in various synthetic pathways (Schlosser & Cottet, 2002).
Tautomerism Studies
- Tautomerism of Fluorinated Pyrimidines : Research on 5-fluoro-4-hydroxy-2-methoxypyrimidine, a related compound, helps understand the tautomerism in fluorinated pyrimidines. This study contributes to the knowledge of chemical properties and potential reactivity of compounds like 2-fluoro-4-iodopyrimidine (Kheifets, Gindin, & Studentsov, 2006).
Fluorination Reactions
- Ag-Assisted Fluorination : The direct fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor, in the presence of Ag(I), provides insights into the fluorination reactions of pyrimidines. This method is crucial for the synthesis of fluorinated pyrimidines, which include derivatives of 2-fluoro-4-iodopyrimidine (Wang, Cai, Zhang, & Zhao, 2017).
properties
IUPAC Name |
2-fluoro-4-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXLKLFXILYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodopyrimidine | |
CAS RN |
1806392-49-3 |
Source
|
Record name | 2-fluoro-4-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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